molecular formula C13H7Cl3O2 B6286082 2-Chloro-5-(3,4-dichlorophenyl)benzoic acid CAS No. 926255-97-2

2-Chloro-5-(3,4-dichlorophenyl)benzoic acid

Cat. No.: B6286082
CAS No.: 926255-97-2
M. Wt: 301.5 g/mol
InChI Key: YGFZXABEKIXJDO-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-dichlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of three chlorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-dichlorophenyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method includes the reaction of 3,4-dichlorophenylboronic acid with 2-chlorobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous medium .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar process but optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-dichlorophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, chlorinated derivatives, and complex aromatic compounds.

Scientific Research Applications

2-Chloro-5-(3,4-dichlorophenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance the compound’s reactivity, allowing it to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3,4-dichlorophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-5-(3,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFZXABEKIXJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588097
Record name 3',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-97-2
Record name 3',4,4'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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